molecular formula C17H18ClNO2S B13178208 3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine

3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine

Katalognummer: B13178208
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: FABKRTMVIFCMCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is a synthetic organic compound with the molecular formula C17H18ClNO2S This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, which is substituted with a 4-chlorophenylmethyl group and a 4-methylbenzenesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine typically involves the reaction of 4-chlorobenzyl chloride with 1-(4-methylbenzenesulfonyl)azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(2-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
  • 3-[(4-Bromophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
  • 3-[(4-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine

Uniqueness

3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is unique due to the specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylmethyl group and the 4-methylbenzenesulfonyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C17H18ClNO2S

Molekulargewicht

335.8 g/mol

IUPAC-Name

3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine

InChI

InChI=1S/C17H18ClNO2S/c1-13-2-8-17(9-3-13)22(20,21)19-11-15(12-19)10-14-4-6-16(18)7-5-14/h2-9,15H,10-12H2,1H3

InChI-Schlüssel

FABKRTMVIFCMCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.